molecular formula C18H14O5 B2557773 2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione CAS No. 374722-15-3

2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione

Cat. No. B2557773
CAS RN: 374722-15-3
M. Wt: 310.305
InChI Key: HWVAJEYGUMGBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .


Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists of the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H14O5 . Its molecular weight is 294.3014 .


Chemical Reactions Analysis

Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .

Scientific Research Applications

Chemical Reactivity and Product Formation

The molecule participates in complex chemical reactions, leading to the formation of a range of products. For instance, the interaction of 1,2-indanedione with 3,5-dimethoxyaniline results in the production of novel compounds like 2,2'-bis(3,5-dimethoxyphenyl-amino)[3,3'-biindene]-1,1'-dione and diastereomers of 11a'-[2-(3,5-dimethoxyphenylamino)-1-oxoinden-3-yl]-6',6a',11',11a'-tetrahydro-1',3'-dimethoxyspiro[indene-2(3H), 6'-5'H-indeno[1,2-c]-quinoline]-1,11'-dione. These compounds, with their intricate molecular structures, could have potential applications in material science or pharmacology (Taylor et al., 1999).

Application in Corrosion Inhibition

2-((3,4-Dimethoxyphenyl)carbonyl)indane-1,3-dione derivatives exhibit promising results as corrosion inhibitors. Specifically, compounds such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione have shown effective inhibition properties for mild steel corrosion in acidic solutions. The inhibitors' efficacy is attributed to their adsorption on the metal surface, a process facilitated by the π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group, suggesting potential applications in industrial maintenance and protection against corrosion (Chafiq et al., 2020).

Formation of Polycyclic Aromatics

Treatment of 2,2-di(3,4-dimethoxyphenyl)indane-1,3-dione with concentrated sulfuric acid leads to the formation of polycyclic aromatics such as 2,3,6,7-tetramethoxydibenzo[a,c]fluoren-13-one. This chemical transformation highlights the molecule's role in synthetic chemistry, potentially offering pathways to new materials or pharmaceutical intermediates (Campbell et al., 2002).

properties

IUPAC Name

2-(3,4-dimethoxybenzoyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-22-13-8-7-10(9-14(13)23-2)16(19)15-17(20)11-5-3-4-6-12(11)18(15)21/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVAJEYGUMGBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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